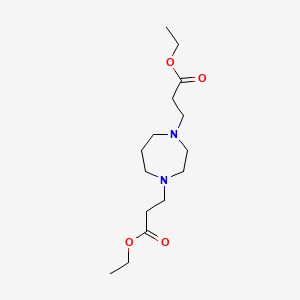![molecular formula C13H18Cl2N2O B11835590 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has a spiro linkage between a piperidine and a quinoline ring, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
The synthesis of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride can be achieved through several synthetic routes. One common method involves the cycloisomerization of tryptamine-ynamides catalyzed by silver(I) and triphenylphosphine (PPh3). This reaction is chelation-controlled and produces the spiro scaffold in a racemic and diastereoselective manner . The reaction conditions typically involve mild temperatures and the use of non-covalent interactions to stabilize the intermediate products.
化学反応の分析
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions but can include various substituted derivatives of the original compound.
科学的研究の応用
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other heterocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties due to its spiro structure.
作用機序
The mechanism of action of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, altering their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the spiro structure plays a crucial role in its binding affinity and selectivity.
類似化合物との比較
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride can be compared with other spiro compounds such as spiro[indole-3,4’-piperidine] and spiro[4H-pyrazole-oxindole]. These compounds share the spiro linkage but differ in the specific rings involved and their chemical properties. The uniqueness of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride lies in its combination of piperidine and quinoline rings, which imparts distinct chemical and biological properties.
Similar compounds include:
- Spiro[indole-3,4’-piperidine]
- Spiro[4H-pyrazole-oxindole]
- Spiro[furo[3,4-c]pyridine-3,3’-piperidine]
特性
分子式 |
C13H18Cl2N2O |
|---|---|
分子量 |
289.20 g/mol |
IUPAC名 |
spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C13H16N2O.2ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;;/h1-4,14H,5-9H2,(H,15,16);2*1H |
InChIキー |
IIXWYJUPFFPACI-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC3=CC=CC=C3NC2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)


![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)






![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


